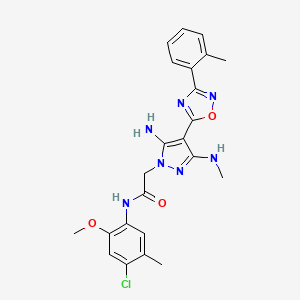

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O3 and its molecular weight is 481.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its multifaceted biological activities. Its structure incorporates oxadiazole and pyrazole moieties, which are known for their pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula C22H26N6O2 and a molecular weight of approximately 450.49 g/mol. The significant presence of nitrogen heterocycles suggests potential for diverse interactions with biological targets, enhancing its suitability for drug development.

Structural Features

| Feature | Description |

|---|---|

| Oxadiazole Moiety | Known for anti-inflammatory and anticancer properties. |

| Pyrazole Ring | Associated with various biological activities including enzyme inhibition. |

| Acetamide Group | Enhances solubility and bioavailability. |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in treating conditions like Alzheimer's disease .

In Vitro Studies

Research has shown that derivatives of oxadiazole compounds exhibit moderate inhibition against AChE and BChE, with IC50 values ranging from 12.8 to 99.2 µM for AChE . The presence of the oxadiazole ring enhances binding affinity towards these enzymes, suggesting that modifications to the structure could further optimize potency.

Case Studies

- Inhibition of Cholinesterases :

- Antioxidant Properties :

-

Anti-inflammatory Effects :

- The oxadiazole moiety is associated with anti-inflammatory properties, which can be beneficial in various inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically requiring careful control of reaction conditions to optimize yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Investigating how changes in the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Clinical Trials : Assessing safety and efficacy in humans for potential therapeutic applications.

Applications De Recherche Scientifique

Research indicates that compounds containing oxadiazole and pyrazole structures exhibit a range of biological activities. This compound has shown potential in the following areas:

Anticancer Activity

Studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

- In vitro studies reveal that derivatives similar to this compound can inhibit cell growth in cancer lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 75% .

Neuroprotective Effects

The presence of the oxadiazole ring is associated with inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative conditions:

- Molecular docking studies demonstrate that the compound can interact non-covalently with AChE and BuChE, suggesting reversible inhibition capabilities .

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the oxadiazole ring through condensation reactions.

- Introduction of the pyrazole structure via cyclization.

- Final acylation step to attach the acetamide group.

This multi-step synthesis underscores the complexity yet versatility of the compound for further derivatization aimed at enhancing biological activity.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-amino-1H-pyrazole | Basic pyrazole structure | Potential for further functionalization |

| 1,2,4-oxadiazole derivatives | Known for diverse biological activities | Used in drug development |

| N-(substituted phenyl)acetamides | Common pharmacophore in medicinal chemistry | Varies in substituents |

The unique combination of both oxadiazole and pyrazole rings in this compound may enhance its pharmacological profile compared to simpler analogs.

Case Studies

Several studies have documented the biological activity and potential applications of this compound:

Acetylcholinesterase Inhibition

Research has shown that compounds with similar structures exhibit IC50 values ranging from 5.80 µM to 40.80 µM for AChE inhibition, indicating potential efficacy comparable to established drugs like Donepezil .

Antitumor Activity

In a study involving newer N-Aryl derivatives, compounds displayed significant anticancer activity with PGIs up to 86.61% against specific cancer cell lines .

Propriétés

IUPAC Name |

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN7O3/c1-12-7-5-6-8-14(12)21-28-23(34-30-21)19-20(25)31(29-22(19)26-3)11-18(32)27-16-9-13(2)15(24)10-17(16)33-4/h5-10H,11,25H2,1-4H3,(H,26,29)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVLNCJMJQHJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.